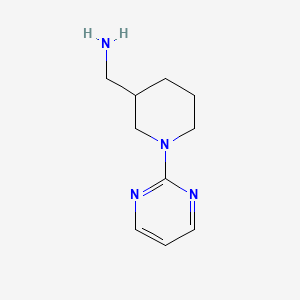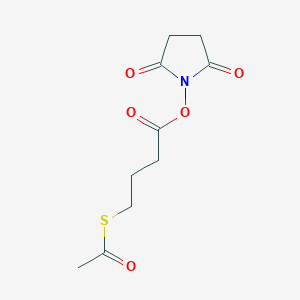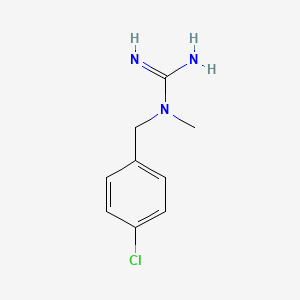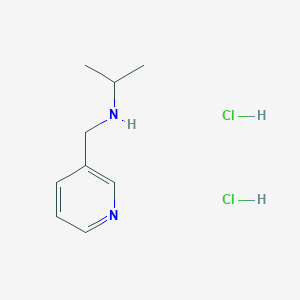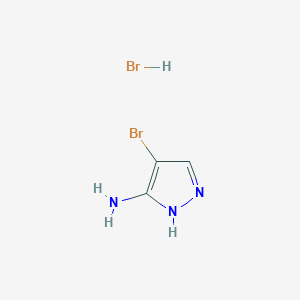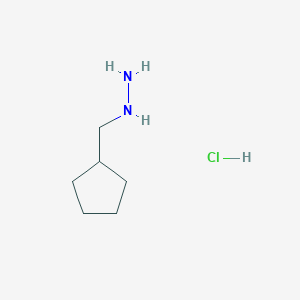
1-(Cyclopentylmethyl)hydrazine hydrochloride
Vue d'ensemble
Description
“1-(Cyclopentylmethyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C6H15ClN2 and a molecular weight of 150.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(Cyclopentylmethyl)hydrazine hydrochloride” is represented by the formula C6H15ClN2 . The InChI code for this compound is 1S/C6H14N2.ClH/c7-8-5-6-3-1-2-4-6;/h6,8H,1-5,7H2;1H .Physical And Chemical Properties Analysis
“1-(Cyclopentylmethyl)hydrazine hydrochloride” is a solid substance that should be stored at room temperature . Its molecular weight is 150.65 .Applications De Recherche Scientifique
Hydrazine in Chemical Industry and Environmental Sciences
- Hydrazine and its derivatives have been extensively used in the chemical industry, with applications ranging from fluorescence probes for sensitive detection to its role as a hazardous environmental pollutant. The development of sensitive and selective detection methods for hydrazine has been a significant area of research due to its toxicity and widespread use in industrial processes (Zhang et al., 2015).
Bioimaging Applications
- The creation of near-infrared (NIR) fluorescence probes based on the structure-emission property relationships of NIR dyes has enabled the rapid, sensitive, and selective detection of hydrazine. These probes have applications in in vitro and in vivo bioimaging, demonstrating the potential of hydrazine derivatives in biomedical research (Zhang et al., 2015).
Environmental Pollution and Detection
- Research on fluorescent probes for detecting hydrazine in environmental and biological samples highlights the environmental concerns associated with hydrazine use and the need for effective monitoring techniques. The development of probes with low detection limits and high selectivity for hydrazine over other compounds is crucial for environmental protection and safety (Zhu et al., 2019).
Chemical Synthesis and Catalysis
- The use of hydrazine derivatives in chemical synthesis, including the hydroamination of alkynes and the development of catalysts for selective reactions, illustrates the broad applicability of these compounds in organic chemistry and materials science. These studies showcase the versatility of hydrazine derivatives as reagents and catalysts in the synthesis of complex organic molecules and materials (Cao et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
cyclopentylmethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c7-8-5-6-3-1-2-4-6;/h6,8H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDRSNNPJBINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylmethyl)hydrazine hydrochloride | |
CAS RN |
1193388-89-4 | |
| Record name | Hydrazine, (cyclopentylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



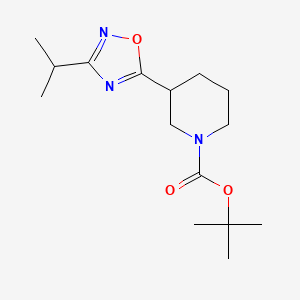
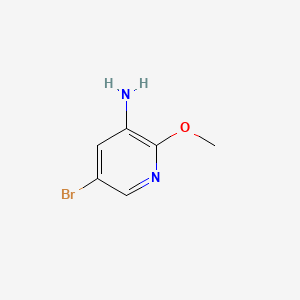
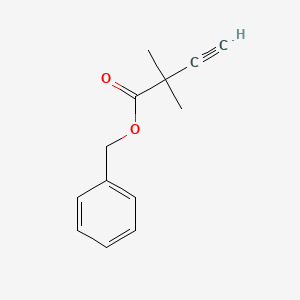
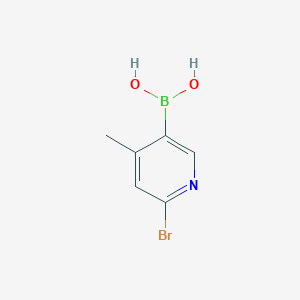
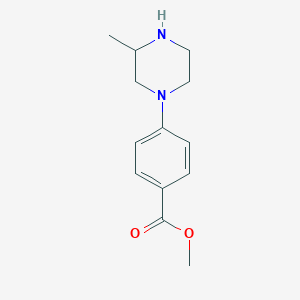
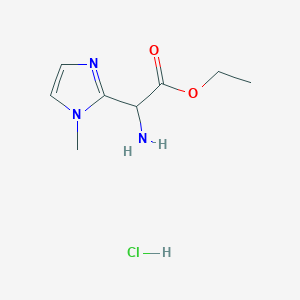
![Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate](/img/structure/B1520575.png)
